2,3-Dehydrokievitone
2,3-Dehydrokievitone
2, 3-Dehydrokievitone belongs to the class of organic compounds known as isoflavones. These are polycyclic compounds containing a 2-isoflavene skeleton which bears a ketone group at the C4 carbon atom. Thus, 2, 3-dehydrokievitone is considered to be a flavonoid lipid molecule. 2, 3-Dehydrokievitone is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 2, 3-dehydrokievitone is primarily located in the membrane (predicted from logP). Outside of the human body, 2, 3-dehydrokievitone can be found in a number of food items such as mung bean, green bean, pulses, and yellow wax bean. This makes 2, 3-dehydrokievitone a potential biomarker for the consumption of these food products.
Brand Name:
Vulcanchem
CAS No.:
74161-25-4
VCID:
VC0190344
InChI:
InChI=1S/C20H18O6/c1-10(2)3-5-13-16(23)8-17(24)18-19(25)14(9-26-20(13)18)12-6-4-11(21)7-15(12)22/h3-4,6-9,21-24H,5H2,1-2H3
SMILES:
Molecular Formula:
C20H18O6
Molecular Weight:
354.4 g/mol
2,3-Dehydrokievitone
CAS No.: 74161-25-4
Natural Products
VCID: VC0190344
Molecular Formula: C20H18O6
Molecular Weight: 354.4 g/mol
CAS No. | 74161-25-4 |
---|---|
Product Name | 2,3-Dehydrokievitone |
Molecular Formula | C20H18O6 |
Molecular Weight | 354.4 g/mol |
IUPAC Name | 3-(2,4-dihydroxyphenyl)-5,7-dihydroxy-8-(3-methylbut-2-enyl)chromen-4-one |
Standard InChI | InChI=1S/C20H18O6/c1-10(2)3-5-13-16(23)8-17(24)18-19(25)14(9-26-20(13)18)12-6-4-11(21)7-15(12)22/h3-4,6-9,21-24H,5H2,1-2H3 |
Standard InChIKey | RWDSADRZXTYPMY-UHFFFAOYSA-N |
Canonical SMILES | CC(=CCC1=C2C(=C(C=C1O)O)C(=O)C(=CO2)C3=C(C=C(C=C3)O)O)C |
Description | 2, 3-Dehydrokievitone belongs to the class of organic compounds known as isoflavones. These are polycyclic compounds containing a 2-isoflavene skeleton which bears a ketone group at the C4 carbon atom. Thus, 2, 3-dehydrokievitone is considered to be a flavonoid lipid molecule. 2, 3-Dehydrokievitone is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 2, 3-dehydrokievitone is primarily located in the membrane (predicted from logP). Outside of the human body, 2, 3-dehydrokievitone can be found in a number of food items such as mung bean, green bean, pulses, and yellow wax bean. This makes 2, 3-dehydrokievitone a potential biomarker for the consumption of these food products. |
Synonyms | 5,7,2′,4′-Tetrahydroxy-8-prenylisoflavone; 3-(2,4-Dihydroxyphenyl)-5,7-dihydroxy-8-(3-methyl-2-buten-1-yl)-4H-1-benzopyran-4-one |
PubChem Compound | 5746354 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume